An In-depth Technical Guide to 9-cis,13-cis-Retinol 15-Acetate: Chemical Structure, Physicochemical Properties, and Analytical Considerations
An In-depth Technical Guide to 9-cis,13-cis-Retinol 15-Acetate: Chemical Structure, Physicochemical Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 9-cis,13-cis-Retinol 15-Acetate, a specific stereoisomer of retinyl acetate. As a member of the retinoid family, a class of compounds derived from vitamin A, it holds significant interest for researchers in drug development, cell biology, and nutritional science. Retinoids are known to play crucial roles in a myriad of physiological processes, including vision, immune function, cellular differentiation, and proliferation. The biological activity of retinoids is highly dependent on their isomeric configuration, making the study of specific isomers like 9-cis,13-cis-Retinol 15-Acetate essential for understanding their precise mechanisms of action and therapeutic potential.
This document delves into the chemical structure, physicochemical properties, and analytical methodologies pertinent to 9-cis,13-cis-Retinol 15-Acetate. It is designed to serve as a valuable resource for scientists engaged in the research and development of retinoid-based therapeutics and those investigating the fundamental biological roles of these vital compounds.
Chemical Identity and Structure
9-cis,13-cis-Retinol 15-Acetate is a di-cis isomer of retinyl acetate. Its fundamental chemical identity is defined by the following:
-
IUPAC Name: (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl acetate[1]
-
Molecular Formula: C₂₂H₃₂O₂[1]
-
Molecular Weight: 328.49 g/mol [1]
The structure of 9-cis,13-cis-Retinol 15-Acetate is characterized by a β-ionone ring, a polyene chain with four double bonds, and an acetate group at the C15 position. The stereochemistry of the polyene chain, with cis configurations at both the 9th and 13th carbon-carbon double bonds, is a key determinant of its unique three-dimensional shape and, consequently, its biological activity.
Figure 1. Chemical structure of 9-cis,13-cis-Retinol 15-Acetate.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 9-cis,13-cis-Retinol 15-Acetate are not extensively reported in the literature. However, properties can be inferred from closely related retinoid isomers. Retinoids, in general, are crystalline solids and are sensitive to light, heat, and oxygen.
| Property | Value | Source/Reference |
| Physical State | Likely a crystalline solid | General property of retinoids[3] |
| Melting Point | Not available. For comparison, the melting point of 9,13-di-cis-retinoic acid is 181 °C. | [4] |
| Boiling Point | Not available. | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | Inferred from related retinoids like 9-cis-retinal and 9-cis-retinoic acid[3][5] |
| UV/Vis λmax | Not widely reported. The introduction of cis bonds typically causes a slight blue-shift (shift to a shorter wavelength) and a decrease in molar absorptivity compared to the all-trans isomer. For comparison, all-trans-retinyl acetate has a λmax of approximately 325-326 nm in ethanol. | [1] |
Handling and Storage:
Due to their sensitivity, all retinoids, including 9-cis,13-cis-Retinol 15-Acetate, require careful handling and storage to prevent degradation and isomerization.[6]
-
Light: All procedures should be carried out under yellow or dim red light.[7] Glassware should be amber-colored or wrapped in aluminum foil.[6]
-
Oxygen: Solutions and solid samples should be stored under an inert atmosphere (e.g., argon or nitrogen).[6] Solvents should be purged with an inert gas before use.[3]
-
Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[3][8]
-
Purity and Stability Monitoring: The purity and stability of 9-cis,13-cis-Retinol 15-Acetate in experimental settings can be validated using thin-layer chromatography (TLC) and monitored for degradation via ¹H-NMR.[1]
Synthesis and Characterization
The synthesis of specific cis-isomers of retinoids can be a complex process, often resulting in a mixture of isomers that require careful separation and purification.
Synthesis:
Purification:
High-performance liquid chromatography (HPLC) is the primary technique for the purification of retinoid isomers.[10] Both normal-phase and reversed-phase HPLC can be employed, with normal-phase often providing superior resolution for geometric isomers.[11]
Characterization:
A combination of spectroscopic methods is essential for the unambiguous characterization of retinoid isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise stereochemistry of retinoids. The chemical shifts and coupling constants of the protons and carbons in the polyene chain are highly dependent on the cis or trans configuration of the double bonds.[1] While specific NMR data for 9-cis,13-cis-Retinol 15-Acetate is not available, data from related compounds like 4-keto-9,13-dicis-retinal can provide expected spectral features.[9]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. For retinyl acetate isomers, the molecular ion peak would correspond to its molecular weight. In liquid chromatography-mass spectrometry (LC-MS) analysis of retinyl acetate, a characteristic ion corresponding to the loss of acetic acid from the protonated molecule is often observed.[1][10]
Analytical Methodologies
The accurate separation and quantification of retinoid isomers are critical for understanding their biological functions. HPLC is the most widely used technique for this purpose.
Figure 2. General workflow for the analysis of retinoids from biological samples.
High-Performance Liquid Chromatography (HPLC)
Protocol for Normal-Phase HPLC Separation of Retinoid Isomers:
This protocol is a general guideline and may require optimization for the specific separation of 9-cis,13-cis-Retinol 15-Acetate.
-
Sample Preparation:
-
Due to the light and oxygen sensitivity of retinoids, all sample handling must be performed under yellow or dim light and in light-resistant glassware.[11]
-
For biological matrices (e.g., plasma, tissue homogenates), perform a liquid-liquid extraction with a non-polar solvent like hexane.
-
To analyze total retinol content from retinyl esters, a saponification step to hydrolyze the esters to free retinol is necessary before extraction.[11]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.[11]
-
-
Chromatographic Conditions:
-
Column: A silica-based normal-phase column is commonly used.[11]
-
Mobile Phase: A non-polar mobile phase, such as hexane, with a small percentage of a more polar modifier like isopropanol or ethyl acetate. A mobile phase of 0.5% ethyl acetate in heptane has been shown to provide good separation of vitamin A acetate isomers.[12]
-
Flow Rate: Typically 1-2 mL/min.
-
Detection: UV detection at the λmax of the retinoid of interest (around 325 nm for retinyl esters).[13]
-
Mass Spectrometry (MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Protocol for LC-MS Analysis of Retinyl Esters:
-
Sample Preparation: As described for HPLC analysis.
-
LC Conditions:
-
MS Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode are commonly used.[10]
-
Detection: Selected ion monitoring (SIM) of the protonated molecule and characteristic fragment ions can be used for quantification. For retinyl acetate, a characteristic fragment corresponds to the loss of acetic acid.[10]
-
Biological Activity and Significance
The biological activity of 9-cis,13-cis-Retinol 15-Acetate has not been directly reported. However, as a retinyl ester, it is expected to be hydrolyzed in vivo to 9-cis,13-cis-retinol, which can then be oxidized to 9,13-di-cis-retinoic acid.[6][15][16] The biological effects are therefore likely mediated by this active metabolite.
Mechanism of Action:
Retinoic acid isomers exert their effects by binding to and activating nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. There are two main families of nuclear receptors for retinoids:
-
Retinoic Acid Receptors (RARs): Activated by all-trans-retinoic acid and 9-cis-retinoic acid.
-
Retinoid X Receptors (RXRs): Activated by 9-cis-retinoic acid.[13]
9,13-di-cis-retinoic acid has been shown to have little to no affinity for cellular retinoic acid-binding proteins (CRABPs).[17] Studies on HaCaT keratinocytes have indicated that 9,13-di-cis-retinoic acid is significantly less potent than all-trans-retinoic acid and 9-cis-retinoic acid in regulating cell activity, suggesting it may be an inactive metabolic derivative or a weak prodrug.[17] However, the identification of 9-cis-13,14-dihydroretinoic acid as an endogenous RXR ligand suggests that di-cis retinoids may have specific biological roles that are not yet fully understood.[17][18]
Figure 3. Postulated metabolic pathway of 9-cis,13-cis-Retinol 15-Acetate.
Conclusion
9-cis,13-cis-Retinol 15-Acetate is a specific stereoisomer of retinyl acetate with a unique chemical structure that likely dictates a distinct biological activity profile. While specific experimental data for this compound are limited, this guide provides a comprehensive framework for its study based on the well-established chemistry and biology of related retinoids. The provided protocols for handling, synthesis, and analysis offer a starting point for researchers investigating this and other rare retinoid isomers. Further research is warranted to fully elucidate the physicochemical properties, metabolic fate, and biological functions of 9-cis,13-cis-Retinol 15-Acetate to better understand its potential role in health and disease.
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